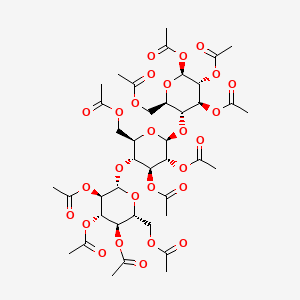

D-(+)-Cellohexose eicosaacetate

描述

Structure

2D Structure

属性

IUPAC Name |

[4,5-diacetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H54O27/c1-15(41)52-12-26-29(55-18(4)44)32(56-19(5)45)36(60-23(9)49)39(64-26)67-31-28(14-54-17(3)43)65-40(37(61-24(10)50)34(31)58-21(7)47)66-30-27(13-53-16(2)42)63-38(62-25(11)51)35(59-22(8)48)33(30)57-20(6)46/h26-40H,12-14H2,1-11H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNLVGZFZQQXQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H54O27 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60282264 | |

| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31873-40-2, 9012-09-3 | |

| Record name | NSC25293 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25293 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellulose, triacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4,6-tetra-o-acetylhexopyranosyl-(1->4)-2,3,6-tri-o-acetylhexopyranosyl-(1->4)-1,2,3,6-tetra-o-acetylhexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60282264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cellulose, triacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.198 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthesis and Derivatization Methodologies for Triacetylcellulose

Heterogeneous Acetylation of Cellulose (B213188) to Triacetylcellulose

In heterogeneous acetylation, cellulose remains in a solid, fibrous state while reacting with liquid-phase reagents. google.com This method is common in industrial production but is often limited by the diffusion rates of reagents into the crystalline cellulose structure. google.com Consequently, an activation or pretreatment step, typically involving swelling the cellulose fibers with acetic acid, is crucial to enhance the accessibility of hydroxyl groups. google.commdpi.comresearchgate.net

The efficiency of heterogeneous acetylation and the final degree of substitution (DS) of the cellulose acetate (B1210297) are highly dependent on the careful control of several reaction parameters. Key factors include reaction time, temperature, catalyst concentration, and the molar ratio of reagents. sciepub.comnih.gov

Studies have shown a direct correlation between these parameters and the extent of acetylation. For instance, in a microwave-assisted, solvent-free acetylation using iodine as a catalyst, increasing the reaction time from 5 to 40 minutes and the temperature from 80°C to 130°C led to a corresponding increase in both the yield and the DS of the resulting cellulose acetate. mdpi.com However, prolonged reaction times can also lead to the degradation of the cellulose polymer and hydrolysis of the newly formed ester groups. mdpi.com Optimization, therefore, involves finding a balance that maximizes the DS while minimizing degradation. A study on cellulose from Grevillea robusta leaves found that catalyst loading and reaction time were the most influential factors, achieving an optimal DS of 2.82. sciepub.com

Table 1: Optimization of Microwave-Assisted Heterogeneous Acetylation

Data illustrates the effect of varying reaction parameters on the Degree of Substitution (DS) and yield of acetylated cellulose using 5 mol% iodine catalyst. mdpi.com

| Irradiation Power (W) | Temperature (°C) | Time (min) | Yield (%) | Degree of Substitution (DS) |

|---|---|---|---|---|

| 400 | 130 | 5 | 135.4 | 1.85 |

| 400 | 130 | 10 | 142.7 | 2.10 |

| 400 | 130 | 20 | 155.6 | 2.68 |

| 400 | 130 | 30 | 161.2 | 2.85 |

| 400 | 130 | 40 | 160.5 | 2.83 |

The choice of catalyst is pivotal in heterogeneous acetylation. Traditional processes frequently employ strong mineral acids like sulfuric acid or perchloric acid. mdpi.comscirp.org While effective, these catalysts can cause significant degradation of the cellulose backbone and hydrolysis of the acetate product. mdpi.com

To mitigate these issues, alternative catalysts have been explored. Iodine has emerged as an excellent catalyst for heterogeneous acetylation, demonstrating high efficiency in the esterification of primary and secondary alcohols. semanticscholar.org It is valued for being less corrosive, resistant to humidity, and more environmentally benign. semanticscholar.org Studies confirm that iodine is a highly effective catalyst, significantly increasing the degree of acetylation compared to uncatalyzed reactions. semanticscholar.org Other catalysts investigated include trifluoroacetic acid, which helps prevent the formation of bound acid sulfate (B86663) groups that can occur with sulfuric acid. semanticscholar.org More recently, solid acid catalysts like sulfonated carbon have been developed, offering the advantage of being reusable and easily separable from the reaction mixture. rsc.org

Table 2: Comparison of Catalysts in Heterogeneous Acetylation

This table summarizes various catalysts and their observed effects on the acetylation process.

| Catalyst | Key Characteristics & Influence | Source(s) |

|---|---|---|

| Sulfuric Acid (H₂SO₄) | Traditional, effective catalyst. Can cause significant cellulose degradation and hydrolysis of cellulose acetate. mdpi.com | mdpi.comscirp.orgsemanticscholar.org |

| Iodine (I₂) | Excellent efficiency, less corrosive, resistant to humidity, and environmentally friendly. semanticscholar.org Shows superior performance compared to conventional methods. semanticscholar.org | mdpi.comsemanticscholar.org |

| Perchloric Acid (HClO₄) | A strong acid catalyst used in commercial processes. mdpi.com | mdpi.comiupac.org |

| Sulfonated Carbon | A reusable, heterogeneous solid acid catalyst. rsc.org Allows for easy recovery and reuse with no significant loss in yield or DS. rsc.org | rsc.org |

| N-methylimidazole (NMIM) | A low-toxicity catalyst used for preparing bacterial cellulose acetate with a low degree of substitution. ncsu.edu | ncsu.edu |

Acetic anhydride (B1165640) is the most commonly used acetylating agent in the synthesis of triacetylcellulose due to its high reactivity. mdpi.comsciepub.com The reaction involves the nucleophilic attack of cellulose's hydroxyl groups on the carbonyl carbon of the anhydride. Other agents like acetyl chloride can also be used.

The reaction medium plays a dual role: it acts as a solvent for the reagents and as a swelling agent for the cellulose. Glacial acetic acid is frequently used to pretreat or "activate" the cellulose, which swells the fibers and disrupts the extensive intermolecular hydrogen bonding, thereby increasing the accessibility of the hydroxyl groups to the acetylating agent. mdpi.comresearchgate.netsciepub.com In some systems, N,N-dimethylformamide (DMF) or pyridine (B92270) can be used as the solvent. nih.gov Pyridine can also act as a catalyst, proving to be highly effective due to its dual role as a polar solvent and a nucleophilic catalyst. nih.gov

Catalyst Systems and Their Influence on Acetylation Efficiency

Homogeneous Acetylation Approaches for Triacetylcellulose Synthesis

Homogeneous acetylation involves dissolving the cellulose completely in a suitable solvent before introducing the acetylating agent. This approach overcomes the diffusion limitations of heterogeneous systems, allowing for more uniform substitution along the cellulose chain and better control over the final degree of substitution. ncsu.edumdpi.com

Ionic liquids (ILs) have gained significant attention as "green" solvents for cellulose due to their ability to disrupt the polymer's hydrogen-bonding network and dissolve it completely. researchgate.netscirp.org Several imidazolium-based ILs, such as 1-allyl-3-methylimidazolium (B1248449) chloride (AmimCl) and 1-butyl-3-methylimidazolium chloride (BMIMCl), are particularly effective. scirp.orgresearchgate.net

A key advantage of using ILs is the ability to perform the acetylation in a single step, often without the need for an external catalyst, as the IL itself can facilitate the reaction. researchgate.netscilit.com By adjusting parameters such as reaction time, temperature, and the molar ratio of acetic anhydride to the anhydroglucose (B10753087) unit (AGU), cellulose acetates with a wide and controllable range of DS (from 0.4 to 3.0) can be synthesized. researchgate.netscilit.com For example, homogeneous acetylation of cellulose in AmimCl can yield triacetylcellulose (DS ≈ 3.0). researchgate.net This method allows for the preparation of TAC directly from biomass that has been dissolved in an IL, drastically reducing the number of processing steps. scirp.orgscirp.org

Table 3: Homogeneous Acetylation of Cellulose in Ionic Liquid Systems

This table provides examples of ionic liquid systems used for homogeneous cellulose acetylation and the resulting degrees of substitution (DS).

| Ionic Liquid (IL) | Acetylating Agent | Conditions | Resulting DS | Source(s) |

|---|---|---|---|---|

| 1-allyl-3-methylimidazolium chloride (AmimCl) | Acetic Anhydride | 80-100°C, 0.5-8h, no catalyst | 0.4 - 3.0 | researchgate.netscilit.com |

| 1-butyl-3-methylimidazolium chloride (BMIMCl) | Acetic Anhydride | 80°C, 2h, no catalyst | High (Yield 86%) | researchgate.net |

| 1-allyl-3-methylimidazolium chloride (AmimCl)/DMSO | Isopropenyl Acetate | 80-120°C, with DBU catalyst | Up to 3.0 | mdpi.com |

| Triethyl(n-octyl)ammonium chloride (N2228Cl)/Various | Acetyl Chloride / Acetic Anhydride | 50-70°C, with/without Pyridine | 0.69 - 1.31+ | diva-portal.org |

Besides ionic liquids, other non-aqueous solvent systems have been developed for the homogeneous acetylation of cellulose. These systems are designed to effectively dissolve cellulose to enable uniform reaction.

N,N-dimethylacetamide/Lithium Chloride (DMAc/LiCl): This is a well-established solvent system for cellulose. ncsu.edumdpi.com The LiCl salt is crucial for disrupting the hydrogen bonds between cellulose chains, allowing the polymer to dissolve in the DMAc solvent. Once dissolved, acetylation can proceed homogeneously. ncsu.edu

Dimethyl Sulfoxide (B87167)/Tetrabutylammonium Fluoride (B91410) (DMSO/TBAF): This is another effective solvent pair for cellulose dissolution, operating on a similar principle of hydrogen bond disruption by the fluoride anion. mdpi.comrsc.org

DBU/CO₂ Switchable Solvent System: A more recent and sustainable approach involves using a switchable solvent system composed of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfoxide (DMSO). rsc.org Cellulose is dissolved by bubbling CO₂ through the suspension, which reacts with DBU to form an ionic liquid in situ. After acetylation (e.g., with vinyl acetate), the CO₂ can be removed by flushing with an inert gas, causing the DBU to switch back to its non-ionic form and facilitating easier product separation and solvent recycling. rsc.org This method allows for the synthesis of cellulose acetate with a DS ranging from 1.04 to 2.97 under mild conditions without an additional catalyst. rsc.org

Ionic Liquid-Mediated Synthesis Pathways for Triacetylcellulose

Green Chemistry Principles in Triacetylcellulose Synthesis

The integration of green chemistry principles into the synthesis of triacetylcellulose addresses the environmental concerns associated with traditional manufacturing processes, which often rely on hazardous solvents and reagents.

The shift from highly purified cellulose sources, such as cotton linters, to more abundant and less refined lignocellulosic biomass is a cornerstone of green TAC production. Current time information in Bangalore, IN.nih.gov Lignocellulosic biomass, which includes agricultural residues and forestry waste, is the most abundant renewable raw material on Earth. nih.gov This approach reduces reliance on expensive and resource-intensive raw materials. nih.gov

Various types of unrefined biomass have been successfully utilized for TAC synthesis, including:

Agricultural Wastes: Palm Empty Fruit Bunch (EFB), sugarcane bagasse, rice straw, rice hulls, corn stover, and wheat hull. Current time information in Bangalore, IN.iupac.orgscirp.orgunishivaji.ac.in

Wood Pulps: Dissolving pulp from both hardwood and softwood species. nih.govmdpi.comresearchgate.net

Other Biomass: Japanese red pine, hybrid poplar, and tulip tree. iupac.orgscirp.org

A critical step in using these materials is the pretreatment process, designed to separate cellulose from the lignin (B12514952) and hemicellulose matrix, thereby increasing its accessibility for acetylation. wikipedia.orgacs.org Common pretreatment methods include:

Organosolv Process: This method uses organic solvents, such as ethanol (B145695), to remove a significant portion of lignin. wikipedia.org

Steam Explosion: A process that uses high-pressure steam to break down the lignocellulosic structure. nih.gov

Dilute Acid or Alkaline Treatment: These treatments hydrolyze hemicellulose and help to remove lignin. unishivaji.ac.innih.govresearchgate.net For instance, treating mixed garden waste with alkaline hydrogen peroxide (AHP) increased the cellulose content by 75% while significantly reducing hemicellulose and lignin. researchgate.net

Research has demonstrated the successful synthesis of TAC from these unrefined sources, often achieving a high degree of substitution (DS). For example, a method using Palm Empty Fruit Bunch (EFB) dissolved in an ionic liquid yielded TAC with a DS of 2.93. Current time information in Bangalore, IN.scirp.org Similarly, cellulose acetate with a DS of 2.89 has been produced from corncob using a standard acetic acid method after pretreatment. nih.gov

Table 1: Comparison of Triacetylcellulose Production from Various Biomass Sources

| Biomass Source | Pretreatment Method | Acetylation Method | Resulting Degree of Substitution (DS) | Reference |

| Palm Empty Fruit Bunch (EFB) | Dissolution in Ionic Liquid (BMIMCl) | In-situ with Acetic Anhydride | 2.93 | Current time information in Bangalore, IN.scirp.org |

| Corncob | Hydrothermal & Dilute NaOH | Solvent-free with Iodine | 2.68 | nih.gov |

| Corncob | Hydrothermal & Dilute NaOH | Acetic Acid Method | 2.89 | nih.gov |

| Sugarcane Bagasse | Mild Acid Pretreatment | Transesterification in Ionic Liquid | 2.98 | mdpi.com |

| Barley Straw | Steam Explosion & Chemical | Acetic Anhydride | 2.1 - 2.5 | nih.gov |

| Rice Straw | Steam Explosion & Chemical | Acetic Anhydride | 2.1 - 2.5 | nih.gov |

The choice of solvent is critical in green synthesis. Traditional methods often use hazardous solvents. mdpi.com Sustainable alternatives are being actively researched and implemented.

Ionic Liquids (ILs) have emerged as highly effective "green solvents" for cellulose processing. nih.govscirp.orgmdpi.com They are salts that are liquid at low temperatures and possess advantages like low vapor pressure, high thermal stability, and excellent dissolution ability for cellulose. nih.govmdpi.com Imidazolium-based ILs, such as 1-butyl-3-methylimidazolium chloride ([BMIMCl]) and 1-allyl-3-methylimidazolium chloride ([AmimCl]), can dissolve cellulose directly from lignocellulosic biomass, allowing for a one-pot synthesis of TAC. nih.govscirp.orgwikipedia.org This significantly reduces the number of steps compared to conventional processes. scirp.org

A key advantage of ILs is their recyclability. After the acetylation reaction, the TAC product can be precipitated by adding an anti-solvent like water or ethanol. The IL can then be recovered from the filtrate by methods such as evaporation or molecular distillation and reused in subsequent batches, minimizing waste. Current time information in Bangalore, IN.scirp.orgresearchgate.netscirp.org

Deep Eutectic Solvents (DESs) represent another class of green solvents. dntb.gov.uaresearchgate.net They are mixtures of hydrogen bond donors and acceptors, are often biodegradable, have low toxicity, and are easy to prepare. dntb.gov.uaresearchgate.net Acidic deep eutectic solvents (ADESs), such as those based on choline (B1196258) chloride and carboxylic acids (e.g., oxalic acid, lactic acid), have shown promise in the pretreatment of biomass and the production of nanocellulose. dntb.gov.uaresearchgate.net Their application in the direct synthesis of TAC is an active area of research.

Other Green Solvents and Systems:

Dimethyl Carbonate (DMC): A greener solvent alternative for preparing cellulose acetate membranes. iupac.orgwikipedia.org

Ethyl Lactate: A biodegradable solvent derived from biomass that has been investigated as a replacement for acetic acid in cellulose acetate synthesis. researchgate.net

DBU/CO2 Switchable Solvent System: This system uses 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and CO2. It allows for efficient, catalyst-free homogeneous acetylation of cellulose and demonstrates straightforward recyclability of all components with high recovery rates (87.0–98.9%). acs.orgmdpi.com

The recycling of reagents is another crucial aspect of green synthesis. Processes are being developed to recover and reuse not only the solvents but also unreacted reagents and byproducts. For instance, processes for recycling cellulose acetate waste from manufacturing can hydrolyze the material to recover acetic acid and glucose for subsequent use. rsc.org

Utilizing Unrefined Biomass Sources for Triacetylcellulose Production

Chemical Modification and Functionalization Strategies

Chemical modification of the triacetylcellulose backbone is employed to introduce new properties or enhance existing ones, thereby creating materials tailored for specific, advanced applications.

Graft copolymerization is a powerful technique for modifying the properties of polymers by covalently bonding new polymer chains (grafts) onto a main polymer backbone. unishivaji.ac.innih.gov This method allows for the combination of distinct properties from both the backbone and the grafted chains. unishivaji.ac.in For example, the rigidity of the cellulose backbone can be combined with the flexibility of a grafted polymer. rsc.org

Several methods, including free-radical polymerization and controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), are used for grafting monomers onto cellulose and its derivatives. wikipedia.orgrsc.orgnih.gov

Examples of Graft Copolymers:

Cellulose Diacetate-graft-Poly(L-lactide) (CDA-g-PLLA): In this copolymer, poly(L-lactide), a biodegradable polyester, is grafted onto cellulose diacetate. The resulting material is a biodegradable thermoplastic with properties that can be tuned by altering the length and density of the PLLA grafts. These modifications influence the molecular orientation and optical anisotropy of films made from the copolymer. kyoto-u.ac.jp

Cellulose-graft-Polyisoprene (Cell-g-PI): This copolymer combines hydrophilic, rigid cellulose with a hydrophobic, flexible polyisoprene (an analog of natural rubber). The resulting material exhibits both hydrophilic and hydrophobic properties and shows phase separation. The hydrophobicity can be controlled by the length of the polyisoprene side chains. rsc.org

Grafting can impart a range of new properties to the cellulose backbone, including:

Improved elasticity wikipedia.org

Controlled hydrophilic/hydrophobic balance wikipedia.orgrsc.org

Enhanced thermal stability

Stimuli-responsiveness (e.g., pH or temperature sensitivity) wikipedia.org

Table 2: Properties Modified by Graft Copolymerization on Cellulose Derivatives

| Backbone Polymer | Grafted Monomer/Polymer | Key Property Changes | Potential Applications | Reference |

| Cellulose Diacetate (CDA) | L-Lactide (forming PLLA) | Biodegradability, tunable optical anisotropy, altered molecular orientation | Optical films, biodegradable plastics | kyoto-u.ac.jp |

| Cellulose | Polyisoprene (PI) | Combines rigidity/flexibility, controlled hydrophobicity, forms core-shell nanoparticles | Advanced functional materials, coatings | rsc.org |

| Cellulose Derivatives | Various synthetic polymers via ATRP | Self-assembly into nanostructures, stimuli-responsive behavior | Nanocontainers for drug delivery | rsc.org |

Modifying only the surface of triacetylcellulose allows for the alteration of surface properties like wettability, adhesion, and biocompatibility, without changing the bulk properties of the material.

Surface Saponification: This is a common technique where the surface of a TAC film or fiber is treated with a base, typically a sodium hydroxide (B78521) solution. wikipedia.org This process hydrolyzes some of the surface acetyl groups, converting them back to hydroxyl groups. The result is a thin, cellulose-like layer on the surface, which increases hydrophilicity and reduces the tendency to accumulate static electricity. wikipedia.org

Nanocomposite Formation: The compatibility of TAC with inorganic nanoparticles can be greatly enhanced through surface functionalization. For instance, TAC-silica (SiO2) nanocomposite films have been fabricated by modifying the surface of silica (B1680970) nanoparticles with a ligand that is structurally similar to the repeating units of TAC. This chemical bonding leads to excellent dispersion of the nanoparticles within the polymer matrix, resulting in enhanced thermal properties (higher glass transition and crystallization temperatures) and high optical transparency. acs.orgnih.gov

Acid Treatment: Treating TAC films with sulfuric acid under controlled conditions can introduce acidic sulphoester groups onto the surface. This functionalization makes the surface strongly hydrophilic, imparting an antifogging effect and increasing its affinity for certain dyes. iupac.org

Ion Beam Irradiation: The surface of TAC can be modified by irradiation with low-energy nitrogen ions. This technique can alter the surface chemistry and morphology. researchgate.net

Coating with Functional Materials: To address issues like "vinegar syndrome" (degradation of cellulose acetate films releasing acetic acid), composite materials have been developed to coat the film surface. One such system uses silica-coated nanoscale calcium carbonate dispersed in an ethyl cellulose/n-butanol solution. This coating deacidifies the film, makes the surface more hydrophobic, and enhances its thermal and mechanical stability. dntb.gov.ua

Beyond simple acetylation, the hydroxyl groups of cellulose can be replaced with other functional groups to create a wide array of derivatives with specific, tailored chemical features. researchgate.netscirp.org This allows for the development of materials for highly specialized applications.

Cellulose Carbonate Derivatives: Disubstituted cellulose carbonate derivatives can be synthesized from triacetylcellulose through a transesterification reaction with diphenyl carbonate. These materials represent a different class of cellulose esters with unique properties. researchgate.net

Cellulose Ester-graft-Aliphatic Polyesters: As mentioned in the graft copolymerization section, grafting aliphatic polyesters like PLLA or poly(ε-caprolactone) (PCL) onto a cellulose ester backbone is a prime example of creating derivatives with tailored features. These copolymers are designed to be biodegradable and have tunable mechanical and thermal properties. mdpi.comkyoto-u.ac.jp

Derivatives for Chiral Separations: The specific chemical structure of triacetylcellulose makes it an effective chiral stationary phase in high-performance liquid chromatography (HPLC). It can be used to separate enantiomers (non-superimposable mirror-image molecules) of various compounds, such as certain pharmaceutical drugs. nih.gov This application relies on the specific stereochemical interactions between the TAC polymer and the molecules being separated.

The synthesis of these derivatives often involves leveraging the remaining hydroxyl groups on partially acetylated cellulose or carefully controlling reaction conditions to achieve selective modification. Homogeneous reaction conditions, often facilitated by green solvents like ionic liquids, are crucial for producing well-defined, tailored cellulose derivatives. scirp.org

Advanced Structural Elucidation and Characterization Techniques

Spectroscopic Methods for Molecular and Supramolecular Structure Analysis

Spectroscopic techniques are indispensable for probing the chemical and physical structure of TAC at the molecular and supramolecular levels. These methods rely on the interaction of electromagnetic radiation with the material to provide detailed information about its composition and the arrangement of its constituent atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of triacetylcellulose. libretexts.org It is particularly crucial for quantifying the degree of substitution (DS), which defines the average number of acetyl groups attached to each anhydroglucose (B10753087) unit of the cellulose (B213188) backbone. escholarship.orgnih.gov The theoretical maximum DS for cellulose triacetate is 3.0, indicating that all hydroxyl groups at the C2, C3, and C6 positions are acetylated. nih.gov

Both solid-state and solution-state NMR are employed in the analysis of TAC. boku.ac.at Solid-state ¹³C NMR is especially valuable for characterizing the structure of TAC in its solid form, providing insights into its crystallinity and the conformation of the polymer chains. researchgate.net In highly crystalline TAC, the ¹³C NMR spectrum may show single, sharp resonances for each carbon atom, indicating a uniform chemical environment and a single repeating unit within the crystal structure. researchgate.net

Solution-state NMR, typically ¹H and ¹³C NMR, is used to determine the DS and the distribution of acetyl groups with high precision. escholarship.orgktappi.kr To perform solution-state NMR, the TAC sample is dissolved in a suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃). nih.gov The ¹H NMR spectrum provides information on the protons of the anhydroglucose unit and the acetyl groups. By integrating the signals corresponding to the acetyl protons against those of the anhydroglucose ring protons, the DS can be accurately calculated. ktappi.kr For instance, research has reported the synthesis of TAC with a DS of 2.93, as determined by NMR analysis. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further elucidate the connectivity between protons and carbons, confirming the positions of the acetyl groups.

The chemical shifts observed in the ¹³C NMR spectrum are also indicative of the substitution pattern. The carbons of the anhydroglucose ring (C1-C6) and the carbonyl and methyl carbons of the acetyl groups resonate at characteristic frequencies. Changes in these chemical shifts can reveal the specific sites of acetylation.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Triacetylcellulose

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Anhydroglucose Ring Protons | 3.5 - 5.2 | 60 - 105 |

| Acetyl Protons (CH₃) | 1.9 - 2.1 | 20 - 21 |

| Acetyl Carbonyl Carbon (C=O) | - | 169 - 171 |

Note: Chemical shift ranges are approximate and can vary depending on the solvent, temperature, and specific sample characteristics.

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique widely used to identify the functional groups present in triacetylcellulose. scirp.orgmdpi.comscirp.org This method provides qualitative and, in some cases, quantitative information about the chemical composition of the material. scirp.orgijrdo.org The FTIR spectrum of TAC is characterized by specific absorption bands that correspond to the vibrational modes of its constituent chemical bonds. cabidigitallibrary.org

The successful acetylation of cellulose to form TAC is clearly evidenced by changes in the FTIR spectrum. A key indicator is the appearance of strong absorption bands associated with the acetyl groups and the diminution or disappearance of the broad hydroxyl (O-H) stretching band that is prominent in the spectrum of cellulose. mdpi.com

Key characteristic absorption bands in the FTIR spectrum of triacetylcellulose include:

C=O Stretching: A strong band typically appears around 1735-1750 cm⁻¹. This is one of the most prominent peaks in the TAC spectrum and is indicative of the carbonyl group in the ester linkage.

C-O Stretching: Absorption bands in the region of 1215-1235 cm⁻¹ are attributed to the stretching vibrations of the C-O bond of the acetyl group.

O-H Stretching: The broad band corresponding to the O-H stretching of the hydroxyl groups in cellulose, typically found between 3000 and 3700 cm⁻¹, is significantly reduced or absent in fully substituted TAC. mdpi.com

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations within the anhydroglucose unit. mdpi.com

FTIR spectroscopy can also be used to study the interactions between TAC and other components in composite materials, as shifts in the characteristic peak positions can indicate chemical interactions. mdpi.com For example, in the preparation of nanocomposites, FTIR can confirm the presence of both the TAC matrix and the incorporated nanoparticles. mdpi.com

Table 2: Characteristic FTIR Absorption Bands for Triacetylcellulose

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~1740 | C=O Stretching | Acetyl Ester |

| ~1370 | C-H Bending | Acetyl (CH₃) |

| ~1230 | C-O Stretching | Acetyl Ester |

| ~1040 | C-O Stretching | Anhydroglucose Ring |

| ~2900 | C-H Stretching | Anhydroglucose Ring |

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a substance. wepub.org In the context of triacetylcellulose, UV-Vis spectroscopy is primarily used to characterize the optical properties of TAC films and to study their application in optical sensors, known as optodes. mdpi.comut.ac.irtubitak.gov.tr

Pure triacetylcellulose films are generally highly transparent in the visible region of the electromagnetic spectrum, with low absorbance. researchgate.net However, they exhibit strong absorption in the ultraviolet region, typically below 300 nm. The transparency of TAC films is a critical property for their use in applications such as photographic films and liquid crystal display (LCD) components. tubitak.gov.trresearchgate.net UV-Vis spectroscopy can be used to quantify the transmittance and transparency of these films. mdpi.com Studies have shown that the molecular weight of the TAC can influence the optical properties of the resulting films. researchgate.net

A significant application of TAC in conjunction with UV-Vis spectroscopy is in the development of optical chemical sensors (optodes). ut.ac.irtubitak.gov.trresearchgate.netscielo.br In this application, a transparent TAC membrane serves as a solid support for the immobilization of a chemical indicator. ut.ac.irtubitak.gov.tr The indicator is chosen to interact with a specific analyte, leading to a change in its absorption spectrum, which can be measured using a UV-Vis spectrophotometer. ut.ac.irtubitak.gov.tr

For example, TAC membranes have been used to immobilize dyes like Thiazole yellow for the detection of silver ions (Ag⁺). ut.ac.ir The interaction between the immobilized dye and the silver ions causes a measurable change in the UV-Vis spectrum, allowing for the quantitative determination of the ion concentration. ut.ac.ir Similarly, diphenylthiocarbazone immobilized on a TAC membrane has been used as an optical sensor for silver ions, where the complex formation leads to a color change and a shift in the absorption maxima. tubitak.gov.tr The response of these optodes, including their linear range and detection limit, is characterized using UV-Vis spectroscopy. ut.ac.irscielo.br

Table 3: Research Findings from UV-Vis Spectroscopy Studies of TAC-Based Optodes

| Indicator | Analyte | Wavelength (nm) | Linear Range | Detection Limit | Reference |

| Thiazole yellow | Ag⁺ | Not Specified | 3x10⁻⁷ to 2.5x10⁻⁵ M | 0.8x10⁻⁷ M | ut.ac.ir |

| Diphenylthiocarbazone | Ag⁺ | 617.3 | Not Specified | Not Specified | tubitak.gov.tr |

| Calmagite | V(V), V(IV) | 490 | 0.60-28.50 µmol L⁻¹ (V⁵⁺) | 0.12 µg L⁻¹ (V⁵⁺) | scielo.br |

| N, N´-bis (salicylidene)-1, 3-ethylenediamine (BESA) | Pr³⁺ | Not Specified | Not Specified | Not Specified | researchgate.net |

| N-(thien-2-ylmethylene)pyridine-2,6-diamine (TPD) | Lu³⁺ | Not Specified | 5.0x10⁻⁷ –1.0x10⁻⁵ M | Not Specified | researchgate.net |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Diffraction and Scattering Techniques for Crystalline and Amorphous Domains

Diffraction and scattering techniques are fundamental for investigating the solid-state structure of triacetylcellulose, providing insights into the arrangement of polymer chains and the presence of ordered (crystalline) and disordered (amorphous) regions.

X-ray diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials. anton-paar.comiastate.eduforcetechnology.com In the study of triacetylcellulose, XRD is used to determine its crystallinity, identify its polymorphic forms, and measure its unit cell parameters. researchgate.netresearchgate.netresearchgate.net The XRD pattern of a semicrystalline polymer like TAC consists of sharp diffraction peaks superimposed on a broad amorphous halo. The sharp peaks arise from the ordered, crystalline regions, while the broad halo is due to the disordered, amorphous domains. nih.gov

The degree of crystallinity can be estimated from the XRD pattern by separating the areas corresponding to the crystalline peaks and the amorphous halo. nih.gov This parameter is crucial as it influences the mechanical and thermal properties of the material. The substitution of hydroxyl groups with bulkier acetyl groups in cellulose can lead to a decrease in crystallinity due to increased disorder. researchgate.net

Triacetylcellulose can exist in different crystalline polymorphs, primarily CTA I and CTA II, which are formed under different acetylation conditions. researchgate.net CTA I is typically obtained through the heterogeneous acetylation of cellulose I, while CTA II can be formed from the heterogeneous acetylation of cellulose II or the homogeneous acetylation of cellulose I. researchgate.net These polymorphs have distinct XRD patterns and unit cell structures. For instance, a proposed model for CTA I suggests a monoclinic unit cell with a single polymer chain in a 2₁ helical conformation. researchgate.net The unit cell parameters for this model were determined to be a = 0.5939 nm, b = 1.1431 nm, c = 1.046 nm, and γ = 95.4°. researchgate.net Another polymorph, CTA III, has also been suggested based on XRD studies of stretched cellulose acetate (B1210297) fibers. researchgate.net

The positions of the diffraction peaks in the XRD pattern are related to the d-spacings of the crystal lattice planes, according to Bragg's Law. anton-paar.com For example, diffraction peaks for CTA have been observed at 2θ values of approximately 8.3°, 10.8°, and 17.4°. researchgate.net

Table 4: Unit Cell Parameters for a Proposed CTA I Structure

| Unit Cell Parameter | Value |

| a | 0.5939 nm |

| b | 1.1431 nm |

| c | 1.046 nm |

| γ | 95.4° |

| Crystal System | Monoclinic |

| Data from a specific study on highly crystalline CTA. researchgate.net |

Small-Angle X-ray Scattering (SAXS) is a powerful analytical technique that provides information about the structure of materials at the nanoscale, typically in the range of 1 to 100 nm. measurlabs.comresearchgate.net It is complementary to wide-angle X-ray scattering (WAXS), which provides information on atomic and molecular arrangements. measurlabs.com SAXS is used to study the size, shape, and spatial organization of nanoscale features within a material. measurlabs.comresearchgate.netnih.gov

In the context of triacetylcellulose and other cellulosic materials, SAXS can be employed to investigate the nanoscale structural organization, such as the arrangement of crystalline and amorphous domains, the size and shape of nanocrystals, and the structure of gels and dispersions. nih.govnih.govrsc.org While specific SAXS studies focusing solely on triacetylcellulose are less common in the provided search results, the principles of the technique are applicable.

For instance, time-resolved SAXS experiments can be used to study the kinetics of structural formation in cellulosic materials. nih.govnih.gov A flow-focusing device combined with scanning-SAXS has been used to study the gel formation of cellulose nanocrystals upon mixing with an electrolyte solution. nih.gov This technique allows for the in-situ characterization of nanostructural changes during processes like ion-induced phase transitions. nih.gov Such studies provide insights into how nanoscale ordered regions are formed or disrupted. nih.gov

The analysis of SAXS data can yield quantitative information about:

Particle Size and Shape: For particulate systems, SAXS can determine the average size, size distribution, and shape of the nanoparticles. researchgate.netnih.gov

Internal Structure: The technique can reveal information about the internal organization of materials, including porosity and the arrangement of different phases. measurlabs.com

Orientation: For anisotropic systems, SAXS can provide information on the orientation of nanoscale structures. researchgate.net

By applying these principles to triacetylcellulose, SAXS could be used to characterize the nanoscale morphology of TAC films, the structure of TAC-based nanocomposites, and the behavior of TAC in solution or gel states.

X-ray Diffraction (XRD) for Crystallinity and Unit Cell Parameters

Microscopic and Imaging Modalities for Morphological Analysis

Microscopy and imaging techniques are indispensable for visualizing the surface and internal structure of triacetylcellulose materials, from films to nanocomposites.

Scanning Electron Microscopy (SEM) is a powerful technique for examining the surface topography and morphology of triacetylcellulose films. wikipedia.orgnanoscience.comazooptics.com By scanning a focused beam of electrons over a sample, SEM produces high-resolution images that reveal detailed surface features. wikipedia.orgthermofisher.com This method is particularly useful for assessing the homogeneity and surface characteristics of TAC films and composites. researchgate.netresearchgate.netniscair.res.in

The quality of SEM images allows for both qualitative and quantitative analysis of surface morphology. azooptics.comnih.gov Researchers can assess features such as pore structure, film uniformity, and the presence of any defects on the surface. researchgate.netnih.gov For example, SEM analysis has been employed to confirm that certain polymer inclusion membranes (PIMs) based on TAC have no pores on their surface. researchgate.net

Table 1: Applications of SEM in Triacetylcellulose Analysis

| Application Area | Specific Focus of SEM Analysis | Key Findings |

| Film Morphology | Surface homogeneity and texture of pure and blended TAC films. | Revealed homogeneous surfaces in certain polymer blends. researchgate.net |

| Composite Materials | Dispersion of nanofillers (e.g., nanoclays) within the TAC matrix. | Confirmed uniform dispersion of nanoclays in TAC nanocomposites. niscair.res.in |

| Membrane Characterization | Examination of surface porosity in TAC-based membranes. | Showed a lack of pores on the surface of specific PIMs. researchgate.net |

| General Topography | High-resolution imaging of surface features and defects. | Provides detailed three-dimensional-like images of the surface structure. wikipedia.org |

Transmission Electron Microscopy (TEM) offers unparalleled resolution for investigating the internal structure of materials at the nanoscale. mdpi.com This technique is particularly vital for characterizing the dispersion of nanoparticles within triacetylcellulose nanocomposites and for examining the internal morphology of the polymer matrix itself. niscair.res.inmdpi.comsamipubco.com TEM operates by passing a beam of electrons through an ultra-thin specimen, providing detailed images of the internal features. mdpi.com

In the study of TAC nanocomposites, TEM is the preferred method for assessing the quality of nanoparticle dispersion. mdpi.com It allows for direct visualization of how well nanofillers, such as nanoclays or other nanoparticles, are distributed throughout the polymer matrix. niscair.res.insci-hub.se For example, TEM has been used to confirm the attachment of metal nanoparticles onto the surface of cellulose nanofibers within a composite structure. mdpi.com The high magnification capabilities of TEM enable the determination of average particle size and the spatial arrangement of the different phases within the nanocomposite. mdpi.com

Beyond nanocomposites, TEM can provide insights into the structure of the TAC polymer. It has been used to study the morphology of cellulose nanocrystals, which are related to the building blocks of TAC. researchgate.net Techniques like cryo-TEM are employed to observe these structures in their native, hydrated state, preventing the agglomeration that can occur upon drying. mdpi.com High-Resolution TEM (HRTEM) can even be used to analyze the atomic structure and crystal planes of materials. mdpi.com

Table 2: TEM Analysis of Triacetylcellulose-Based Materials

| Material Type | Aspect Investigated | Information Obtained |

| TAC Nanocomposites | Dispersion of nanoclays and other nanoparticles. | Quality of dispersion, spatial distribution of phases, and presence of defects. niscair.res.inmdpi.com |

| Cellulose Nanostructures | Morphology and crystal structure of cellulose nanocrystals. | Size, shape, and agglomeration state of nanocrystals. researchgate.net |

| Internal Morphology | Internal structure of the polymer matrix. | Visualization of internal features at the nanoscale. mdpi.comsamipubco.com |

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional surface information at the nanoscale. scielo.bricspicorp.com It is an invaluable tool for quantifying the surface roughness of triacetylcellulose films and for visualizing the conformation of individual polymer chains. scielo.brjustia.com AFM operates by scanning a sharp tip over the sample surface, with the interaction forces between the tip and the sample being measured to create a topographical map. icspicorp.com

One of the primary applications of AFM in the study of TAC is the measurement of surface roughness. justia.com The technique can provide precise quantitative data on roughness parameters, which is crucial for applications where surface smoothness is critical. researchgate.net For instance, the analysis of TAC films has shown that the interaction between acetylated cellulose and other components can result in low roughness factors, indicating good compatibility. researchgate.net AFM has been shown to be reliable for deriving quantitative measurements of roughness on various materials, including fibers.

AFM also enables the direct visualization of single polymer chains adsorbed onto a surface. mdpi.comutwente.nl This capability allows researchers to study the conformation of TAC polymer chains, providing insights into how they arrange themselves on a substrate. mdpi.com The technique can reveal whether chains adopt extended, coiled, or other conformations, which can be influenced by factors like processing conditions and interactions with the substrate. mdpi.comresearchgate.net This information is fundamental to understanding the macroscopic properties of the material. utwente.nl

Table 3: Surface Roughness and Polymer Conformation Analysis of TAC by AFM

| Parameter | Description | Typical Findings |

| Surface Roughness (Ra, Rq) | Quantitative measure of the fine-scale variations on the film surface. | AFM provides precise roughness values, often in the nanometer range, indicating smooth surfaces for certain TAC formulations. researchgate.netresearchgate.net |

| Polymer Chain Conformation | The spatial arrangement of individual polymer chains on a surface. | Direct imaging can reveal chain packing and conformation, such as extended or globular structures. mdpi.comresearchgate.net |

| Surface Topography | Three-dimensional imaging of surface features. | Detailed maps of the surface morphology at the nanoscale. scielo.bricspicorp.com |

Transmission Electron Microscopy (TEM) for Nanocomposite Dispersion and Internal Structure

Chromatographic and Separation Techniques for Molecular Weight Distribution and Purity

Chromatographic techniques are essential for determining the molecular characteristics of triacetylcellulose, such as its molecular weight distribution and purity.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most widely used technique for determining the molecular weight and molecular weight distribution of polymers like triacetylcellulose. researchgate.netwikipedia.orgshimadzu.cz GPC separates molecules based on their size, or more accurately, their hydrodynamic volume in solution. wikipedia.org Larger molecules elute from the chromatography column faster than smaller molecules. shimadzu.cz

The analysis of TAC by GPC provides several key parameters, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI or Mw/Mn). researchgate.netoecd.orgoecd.org These values are critical as they significantly influence the mechanical and optical properties of TAC films. researchgate.net For instance, research has shown that as the molecular weight of TAC increases, properties like storage modulus and tensile strength also tend to increase. researchgate.net

The choice of solvent is crucial for accurate GPC analysis. For TAC, solvents such as methylene (B1212753) chloride or a mixture of dimethylformamide (DMF) and an ionic liquid like 1-ethyl-3-methylimidazolium (B1214524) acetate (EMIM Ac) have been used. researchgate.netnih.gov Polystyrene standards are commonly used for calibration to determine the relative molecular weights. wikipedia.orgresearchgate.net

Table 4: Molecular Weight Analysis of Triacetylcellulose by GPC

| Parameter | Description | Significance |

| Weight-Average Molecular Weight (Mw) | The average molecular weight where the contribution of each molecule is weighted by its mass. | Correlates with properties like tensile strength and viscosity. researchgate.net |

| Number-Average Molecular Weight (Mn) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and glass transition temperature. researchgate.net |

| Polydispersity Index (PDI = Mw/Mn) | A measure of the breadth of the molecular weight distribution. | A PDI of 1 indicates a monodisperse polymer; higher values indicate a broader distribution, which can affect processing and final properties. researchgate.net |

Data compiled from multiple research sources indicating typical parameters measured. researchgate.netresearchgate.netgoogle.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. openaccessjournals.com In the context of triacetylcellulose, HPLC is primarily employed to analyze impurities and additives within the polymer matrix. measurlabs.comjapsonline.com This is crucial for quality control and ensuring the final product meets performance specifications. measurlabs.com

HPLC can be used to detect and quantify low-molecular-weight compounds, residual reactants, degradation products, or additives such as plasticizers and UV stabilizers that may be present in the TAC material. researchgate.netresearchgate.net The technique's high resolution and sensitivity make it ideal for detecting trace amounts of these substances. openaccessjournals.com Different HPLC modes, such as reversed-phase chromatography, are often utilized, and detectors like UV-visible or diode-array detectors (DAD) are common. measurlabs.comjapsonline.com For example, HPLC methods have been developed for the separation of enantiomers using polysaccharide-derived chiral stationary phases, which can include derivatives of cellulose. researchgate.net Furthermore, HPLC is instrumental in analyzing the purity of starting materials and the products of chemical modifications of cellulose. researchgate.net

Degradation Mechanisms and Stability Research

Hydrolytic Degradation Pathways of Triacetylcellulose

Hydrolytic degradation involves the chemical breakdown of the polymer in the presence of water. For TAC, this primarily manifests as deacetylation, the cleavage of acetyl side groups, and scission of the main cellulose (B213188) chain. nih.govresearchgate.netucl.ac.uk This process is significantly influenced by the pH of the environment.

The presence of acids acts as a catalyst, accelerating the hydrolysis of Triacetylcellulose. nih.govresearchgate.net One of the byproducts of deacetylation is acetic acid. nih.govresearchgate.net The generation of acetic acid can create an autocatalytic cycle, where the degradation product further catalyzes the breakdown of the polymer, a phenomenon often referred to as "vinegar syndrome," particularly in the context of film preservation. nih.govresearchgate.netresearchgate.net

Recent studies have re-examined the concept of an "autocatalytic point," a specific concentration of acetic acid at which degradation supposedly accelerates dramatically. researchgate.net It is now suggested that deacetylation is autocatalytic at all acid concentrations, and there is no evidence for a distinct induction period before the onset of accelerated degradation. researchgate.net The rate of this acid-catalyzed hydrolysis is influenced by factors such as temperature and the physical state of the cellulose. nih.gov Higher temperatures and disruption of the crystalline structure of cellulose can lead to increased penetration of acid molecules and faster degradation. nih.gov

Kinetic studies on the acid-catalyzed hydrolysis of cellulose, the backbone of TAC, have shown that the reaction is complex. nih.govrug.nl Models have been developed to describe the kinetics, taking into account factors like temperature, acid concentration, and the formation of intermediate products. nih.govrug.nl For instance, research on dilute-acid hydrolysis of cellulose has led to comprehensive kinetic models that account for the formation of oligomers and the influence of temperature on the cellulose structure. nih.gov

A study investigating the degradation of cellulose acetate (B1210297) in various aqueous environments found that in an HCl solution, the weight loss of both tow and film samples increased over time due to the promotion of ester bond hydrolysis by H+. mdpi.com After 16 weeks, the weight loss for CA tow was 17.71% and for CA film was 9.44%. mdpi.com

Table 1: Weight Loss of Cellulose Acetate in HCl Solution over 16 Weeks

| Time (weeks) | CA Tow Weight Loss (%) | CA Film Weight Loss (%) |

|---|---|---|

| Initial | 0 | 0 |

| 4 | 2.07 | 0.72 |

| 16 | 17.71 | 9.44 |

Deacetylation of Triacetylcellulose can also occur under neutral and basic conditions. researchgate.net Base-catalyzed hydrolysis, in particular, can be significantly faster than acid-catalyzed or neutral hydrolysis. mdpi.com In a study comparing degradation in different aqueous solutions, cellulose acetate tow and film exhibited the highest weight loss in a NaOH solution. mdpi.com After 16 weeks, the weight loss was 40.29% for the tow and 39.63% for the film, indicating rapid deacetylation. mdpi.com This process involves the saponification of the ester linkages. dss.go.th

Research has been conducted on the deacetylation of TAC in various alkaline solutions, such as potassium hydroxide (B78521) in aqueous methanol, to intentionally modify the polymer's properties. dss.go.th These studies help in understanding the fundamental mechanisms of base-catalyzed degradation. The rate of deacetylation under these conditions is dependent on the concentration of the base and the reaction temperature.

Table 2: Weight Loss of Cellulose Acetate in NaOH Solution over 16 Weeks

| Time (weeks) | CA Tow Weight Loss (%) | CA Film Weight Loss (%) |

|---|---|---|

| Initial | 0 | 0 |

| 16 | 40.29 | 39.63 |

Acid-Catalyzed Hydrolysis Investigations

Thermo-Oxidative Degradation Research

Thermo-oxidative degradation occurs when TAC is exposed to heat in the presence of oxygen. This process leads to a reduction in the polymer's molecular weight and a deterioration of its physical and mechanical properties. e3s-conferences.org The degradation involves complex chemical reactions, including the formation of radicals and subsequent chain scission and cross-linking. researchmap.jp

Research has shown that the thermal stability of TAC is influenced by its molecular weight, with higher molecular weight TAC generally exhibiting better thermal stability. researchgate.netresearchgate.net Thermogravimetric analysis (TGA) is a common technique used to study the thermal decomposition of polymers. researchgate.netmdpi.com TGA curves for TAC films show that degradation onset temperatures are typically around 320°C, although lower molecular weight variants can start to degrade at temperatures as low as 230°C. researchgate.net

Kinetic studies of the thermal decomposition of cellulose, the parent polymer of TAC, have been extensive. csic.es Various models, from single-step first-order reactions to more complex multi-step pathways, have been proposed to describe the decomposition kinetics. csic.es Isoconversional methods are often employed to determine the activation energy of the decomposition process, which can provide insights into the reaction mechanism. researchgate.net

For TAC itself, studies have investigated the kinetics of decomposition in the presence of initiators like benzoyl peroxide. doi.org In one such study, the consumption of benzoyl peroxide and the resulting macromolecular rupture of TAC in the presence of oxygen were found to follow first-order kinetics. doi.org The effective rate constants for both processes were in agreement and increased with the initial concentration of the peroxide at temperatures above 100°C. doi.org

The thermal stability of Triacetylcellulose can be significantly influenced by the presence of additives and various environmental factors. e3s-conferences.org Plasticizers, which are often added to improve flexibility, can affect thermal stability. For example, while triphenyl phosphate (B84403) (TPP) is an effective plasticizer for TAC, it has been shown to have poor thermal stability. researchgate.net

To counteract thermo-oxidative degradation, stabilizers are often incorporated into the polymer matrix. e3s-conferences.org Research has focused on the application of various thermostabilizers to prevent the deterioration of TAC's properties at high processing temperatures. e3s-conferences.org Additives like mono ammonium (B1175870) phosphate and boric acid have been studied for their effect on the thermal degradation of cellulose acetate. researchgate.net These additives were found to modify the degradation process by decreasing thermal stability but enhancing char formation and reducing the formation of volatile compounds. researchgate.net A synergistic effect in increasing char quantity was observed when both additives were used together, without a decrease in thermal stability. researchgate.net

Environmental factors such as the presence of oxygen play a crucial role. researchgate.net Studies on the thermo-oxidative degradation of various polymers, including those with similar backbones to TAC, have highlighted the role of oxygen in accelerating decomposition. researchmap.jpmdpi.com

Table 3: Effect of Flame Retardant Additives on Cellulose Acetate Thermal Stability

| Sample | Onset Decomposition Temperature (°C) |

|---|---|

| Neat Cellulose Acetate | ~300 |

| Cellulose Acetate with Mono Ammonium Phosphate | Decreased |

| Cellulose Acetate with Boric Acid | Decreased |

| Cellulose Acetate with Mono Ammonium Phosphate and Boric Acid | ~268 |

Source: Adapted from thermogravimetric curves in related research. researchgate.net

Kinetic Studies of Thermal Decomposition

Photodegradation Mechanisms and UV Stability Research

Photodegradation occurs when Triacetylcellulose is exposed to ultraviolet (UV) radiation, leading to chemical changes in the polymer structure. While pure TAC is not expected to be significantly degraded by natural sunlight, as its absorption maximum is around 260 nm and sunlight at the Earth's surface is cut off at 300 nm, the presence of photocatalysts or photosensitizers can initiate degradation. nih.gov

Investigations into the photodegradation of TAC have shown that irradiation at a wavelength of 275 nm can cause chain scission, oxidation, and cross-linking in the presence of oxygen, although deacetylation is not a primary outcome. nih.gov The mechanism of photodegradation in related polymers like polyimides is not fully understood but is an active area of research. researchgate.net

To enhance the UV stability of TAC films, UV stabilizers are commonly incorporated. researchgate.net These additives, such as Tinuvin, can absorb harmful UV radiation and dissipate the energy in a non-destructive manner. researchgate.netpops.int The effectiveness of these stabilizers is a key area of research for applications where TAC is exposed to sunlight, such as in optical films for LCDs. researchgate.netdakenchem.com The interaction between the UV stabilizer and the polymer matrix can also influence the optical properties of the final product. researchgate.net

Research on Enzymatic and Biodegradation Processes

The biodegradation of triacetylcellulose (TAC) is a complex process influenced by its high degree of substitution (DS), which renders it resistant to direct enzymatic attack. Research into its degradation primarily focuses on microbial activities and the specific enzymes capable of breaking down this modified polymer.

Microbial-mediated biodegradation is recognized as a cost-effective and environmentally sound method for breaking down plastic materials. nih.gov The process involves microorganisms like bacteria, fungi, and yeast that utilize organic materials, such as polymers, for metabolic processes through enzymatic reactions. walshmedicalmedia.com The biodegradation of plastic polymers generally occurs through steps of fragmentation, assimilation, and mineralization, influenced by both biotic and abiotic factors. nih.gov

For cellulose derivatives like cellulose acetate, the high molecular weight, crystallinity, and degree of substitution significantly impact microbial degradation efficacy. mdpi.com While native cellulose is degradable in most natural environments, the acetylation in TAC poses a significant barrier. nih.gov Studies have shown that the microbial degradation of cellulosic material is a complex process involving diverse microbial communities that can generate various byproducts. frontiersin.orgacs.org

Research has identified specific microorganisms capable of degrading cellulose acetate. For instance, Neisseria sicca has been reported to produce extracellular enzymes that can degrade cellulose acetate with a degree of substitution as high as 2.3. mdpi.com The proposed mechanism involves a cooperative system where the microorganism secretes both esterases to deacetylate the polymer and cellulases to break down the resulting cellulose backbone. mdpi.com This highlights that a consortium of microbial enzymes is often necessary for effective degradation. The process generally involves fungi, bacteria, and yeast, which possess a variety of catabolic enzymes. walshmedicalmedia.com

Table 1: Examples of Microorganisms in Cellulose and Cellulose Acetate Degradation

| Microorganism / Group | Substrate(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Neisseria sicca | Cellulose Acetate (DS 2.3) | Produces extracellular esterases and cellulases for synergistic degradation. | mdpi.com |

| Fungi (General) | Cellulose, Plastics | Fungal cellulolytic cellulases are key mediators of biodegradation. | frontiersin.orgmdpi.com |

| Bacteria (General) | Cellulose, Plastics | Actively degrade cellulose and other organic pollutants through various enzymatic pathways. | walshmedicalmedia.comfrontiersin.orgjabonline.in |

| Aspergillus fumigatus | Low-Density Polyethylene (B3416737) (LDPE) | Forms biofilms to degrade plastic polymers. | mdpi.com |

The enzymatic degradation of triacetylcellulose is fundamentally a two-step synergistic process that requires the action of both esterases and cellulases. mdpi.com Due to the high number of acetyl groups on the cellulose backbone, the polymer is too hydrophobic and sterically hindered for cellulases to access the β-1,4-glycosidic linkages.

The critical, rate-determining first step is deacetylation, which is catalyzed by esterase enzymes. mdpi.comnih.gov These enzymes, such as acetyl esterases, cleave the ester bonds, removing acetyl groups from the cellulose chain. frontiersin.org This reaction regenerates hydroxyl groups on the polymer, increasing its hydrophilicity and making it structurally similar to native cellulose. nih.gov However, research indicates that the efficiency of esterases is highly dependent on the degree of substitution (DS); they are often unable to effectively deacetylate cellulose acetates with a DS higher than 1.8. mdpi.com

Once a sufficient degree of deacetylation has occurred, cellulase (B1617823) enzymes can act on the exposed cellulose backbone. mdpi.com The degradation of the cellulose chain is accomplished by a complex of cellulase enzymes, including:

Endo-1,4-β-glucanases: These enzymes randomly cleave internal bonds within the cellulose chain, creating new chain ends. frontiersin.orgresearchgate.net

Exo-1,4-β-glucanases (Cellobiohydrolases): These act on the reducing or non-reducing ends of the cellulose polymer to release cellobiose (B7769950) (a disaccharide of glucose). frontiersin.org

β-glucosidases: These enzymes complete the process by hydrolyzing cellobiose into glucose monomers, which can then be metabolized by microorganisms. frontiersin.orgresearchgate.net

Studies have demonstrated that a combined treatment of esterases and cellulases significantly increases the yield of glucose from cellulose acetate compared to treatment with cellulases alone, confirming the synergistic nature of this process. mdpi.com

Table 2: Key Enzymes in Triacetylcellulose Degradation

| Enzyme Class | Specific Type | Function | Reference(s) |

|---|---|---|---|

| Esterases | Acetyl Esterase | Catalyzes deacetylation (hydrolysis of ester bonds) to remove acetyl groups. This is the rate-limiting step. | mdpi.comnih.govfrontiersin.org |

| Cellulases | Endo-1,4-β-glucanase | Randomly cleaves internal β-1,4-glycosidic bonds in the cellulose chain. | frontiersin.orgresearchgate.net |

| Exo-1,4-β-glucanase | Cleaves cellobiose units from the ends of the cellulose chain. | frontiersin.org | |

| β-glucosidase | Hydrolyzes cellobiose into glucose monomers. | frontiersin.orgresearchgate.net | |

| Lytic Polysaccharide Monooxygenase (LPMO) | A hydrolytic enzyme that can randomly cleave low-acetylated substrates. | mdpi.com |

Microorganism-Mediated Biodegradation Studies

Strategies for Enhancing Triacetylcellulose Stability

To counteract the degradation of triacetylcellulose, particularly in applications requiring long-term durability, various strategies have been developed. These focus on preventing chemical breakdown from hydrolysis and oxidation through the use of additives and improving environmental resistance via surface modifications.

Additives are frequently incorporated into the TAC matrix to improve its stability and performance. rsc.org These can be broadly categorized as anti-hydrolysis agents and antioxidants. Anti-hydrolysis agents are compounds designed to resist hydrolysis, the chemical breakdown of a substance upon exposure to water. carbodiimide.com Antioxidants are compounds that inhibit or slow the process of oxidation. carbodiimide.com

A primary degradation pathway for TAC is hydrolysis, which releases acetic acid in a process sometimes called "vinegar syndrome," particularly in archival films. dntb.gov.ua To combat this, anti-hydrolysis strategies often involve the use of deacidification agents. Research has shown that applying a composite material containing nanoscale calcium carbonate can neutralize the acidic byproducts of degradation. dntb.gov.ua The addition of a base during the initial synthesis of cellulose esters can also serve an anti-hydrolysis function by neutralizing acid catalysts that could otherwise promote degradation. mdpi.com

Antioxidant additives are used to prevent oxidative degradation, which can be initiated by heat, UV light, or chemical exposure. Natural compounds like lignin (B12514952), which has antioxidant properties, have been incorporated into cellulose acetate membranes. frontiersin.org Essential oils are another class of natural additives that can be introduced into the polymer matrix to confer antioxidant capabilities. rsc.org Additionally, synthetic stabilizers are widely used. These can include primary antioxidants and secondary antioxidants, such as phosphite (B83602) compounds, which protect the polymer during processing and use. google.com

Table 3: Additives for Enhancing Triacetylcellulose Stability

| Additive | Type | Function / Effect | Reference(s) |

|---|---|---|---|

| Nanoscale Calcium Carbonate | Anti-hydrolysis (Deacidification) | Neutralizes acetic acid produced during hydrolysis, preventing further autocatalytic degradation. | dntb.gov.ua |

| Sodium Carboxymethyl Lignin (NaCML) | Antioxidant | Acts as an antioxidant agent in cellulose acetate membranes. | frontiersin.org |

| Essential Oils (e.g., Tea Tree Oil) | Antioxidant, Antimicrobial | Enhances antioxidant properties of cellulose acetate films. | rsc.org |

| Phosphite Compounds | Antioxidant (Secondary) | Act as stabilizers to prevent oxidation during processing and service life. | google.com |

| Triphenyl Phosphate (TPP) / Biphenyldiphenyl Phosphate (BDP) | Plasticizer / Stabilizer | Improves thermal stability, though some plasticizers may have trade-offs. | researchgate.net |

Modifying the surface of triacetylcellulose films is an effective strategy to enhance their resistance to environmental factors like moisture and chemical attack without altering the bulk properties of the material.

One approach is the creation of polymer nanocomposites. The fabrication of TAC-silica nanocomposite films, where silica (B1680970) nanoparticles are incorporated into the polymer matrix, has been shown to increase the glass transition temperature (Tg), indicating improved thermal stability. acs.orgnih.gov By modifying the surface of the silica nanoparticles with ligands that are structurally similar to TAC, excellent compatibility and dispersion can be achieved, leading to enhanced material properties. nih.gov

Another method involves applying protective coatings. A composite material made of silica-coated nanoscale calcium carbonate and ethyl cellulose in n-butanol has been used as a surface coating for triacetate films. dntb.gov.ua This treatment not only provides deacidification but also renders the film surface hydrophobic, which increases its resistance to moisture and improves thermal and molecular stability. dntb.gov.ua Similarly, treating cellulose acetate fabric with ethylene (B1197577) glycol has been found to improve its water resistance. researchgate.net

Advanced techniques like low-pressure plasma treatment offer a solvent-free method for surface modification. nih.gov While studied on regenerated cellulose, the principles are applicable to TAC. Treatment with reactive gases can alter surface chemistry. For example, CF4 plasma can deposit fluorocarbon groups on the surface, creating a highly hydrophobic layer with a water contact angle exceeding 120°, thereby significantly improving resistance to moisture. nih.gov

Table 4: Surface Modification Strategies for Triacetylcellulose

| Modification Technique | Materials / Method | Outcome | Reference(s) |

|---|---|---|---|

| Nanocomposite Formation | Incorporation of surface-modified silica (SiO₂) nanoparticles. | Increased thermal stability (higher Tg and Tc); excellent transparency. | acs.orgnih.gov |

| Protective Coating | Application of a silica-coated CaCO₃ / ethyl cellulose / n-butanol composite. | Increased surface hydrophobicity; improved thermal and molecular stability; deacidification. | dntb.gov.ua |

| Chemical Treatment | Treatment with ethylene glycol. | Improved water resistance of cellulose acetate fabric. | researchgate.net |

| Plasma Treatment | Low-pressure plasma treatment with reactive gases (e.g., CF₄). | Creates a highly hydrophobic surface, improving moisture resistance. | nih.gov |

Theoretical and Computational Modeling of Triacetylcellulose

Molecular Dynamics Simulations for Polymer Chain Behavior

Molecular dynamics (MD) simulations are powerful computational methods used to study the equilibrium and dynamical properties of polymeric systems by solving the classical equations of motion for a collection of atoms. uni-kassel.de These simulations provide a detailed view of the conformational dynamics of triacetylcellulose chains, which are known for their inherent rigidity. 4spe.orgbwise.kr

A key aspect explored through MD simulations is the conformational behavior of TAC in different solvent environments. For instance, a molecular dynamics simulation of hexamer units of cellulose (B213188) triacetate in chloroform (B151607) revealed significant fluctuations in the main chain conformation. researchgate.net This study also observed the puckering of the glucose units, indicating a degree of flexibility at the monomer level. The conformation of the acetyl side chains, particularly at the C6 position, showed wide rotation in every monomer unit, which directly contributed to the large fluctuations of the main polymer backbone. researchgate.net

In contrast, simulations of TAC in dimethyl sulfoxide (B87167) (DMSO) showed that the acetyl side chains maintained a more stable conformation. researchgate.net This stability was attributed to the strong association of DMSO molecules with the acetyl residues of TAC. This comparison highlights the profound influence of the solvent on the polymer chain's stability and conformation at a molecular level. researchgate.net The rigidity of the TAC main chain is a critical factor influencing its properties, and MD simulations help in understanding how this rigidity is modulated by interactions with its local environment. 4spe.orgbwise.kr

Further MD simulations on lignocellulosic amorphous regions, which include cellulose, have shown that decreasing temperatures lead to weaker molecular activity and an increase in interchain hydrogen bonds, enhancing the constraints on the arrangement of cellulose molecular chains. mdpi.com Although not specific to TAC, these findings suggest that temperature variations would similarly impact the molecular motion and interactions within an amorphous TAC matrix.

Table 1: Summary of MD Simulation Findings on Triacetylcellulose Chain Behavior

| Simulation Aspect | Key Findings | Implication |

|---|---|---|

| Chain Conformation in Chloroform | Large fluctuations in the main chain conformation; puckering of glucose units. researchgate.net | Highlights the dynamic nature of the TAC chain in a weakly interacting solvent. |

| Side Chain Dynamics in Chloroform | Wide rotation of acetyl residues, especially at the C6 position. researchgate.net | Acetyl group movement significantly influences overall chain flexibility. |

| Chain Conformation in DMSO | Acetyl side chains maintain a stable conformation. researchgate.net | Strong solvent-polymer interactions can stabilize the polymer chain structure. |

| Main Chain Rigidity | The TAC main chain is inherently rigid. 4spe.orgresearchgate.net | This rigidity is a fundamental property governing the mechanical and thermal behavior of TAC films. |

Density Functional Theory (DFT) for Electronic Structure and Interactions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. researchgate.netdntb.gov.ua It is a versatile tool for understanding intermolecular interactions, which are critical in determining the properties of polymer systems. dntb.gov.ua While specific DFT studies focused solely on triacetylcellulose are not abundant in the reviewed literature, the methodology has been widely applied to study the components of and interactions within similar polysaccharide systems.

DFT calculations can elucidate the nature of non-covalent interactions, such as hydrogen bonds and van der Waals forces, between polymer chains and with other molecules like solvents or plasticizers. For example, a DFT study on the interaction between amylum and cellulose calculated a significant interaction energy, identifying the specific hydrogen bonds responsible for the complex formation. This type of analysis, applied to triacetylcellulose, could precisely quantify the interaction energies with various plasticizers, explaining their differing efficiencies at a fundamental electronic level.